Fosciclopirox

描述

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

属性

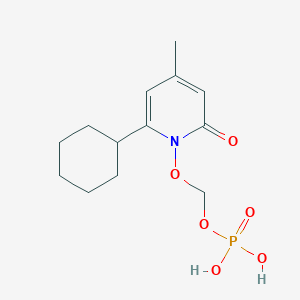

IUPAC Name |

(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxymethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20NO6P/c1-10-7-12(11-5-3-2-4-6-11)14(13(15)8-10)19-9-20-21(16,17)18/h7-8,11H,2-6,9H2,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKBXPWLNROYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)OCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380539-06-9 | |

| Record name | Fosciclopirox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380539069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOSCICLOPIROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8FR269QPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fosciclopirox: A Technical Whitepaper on the Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fosciclopirox (CPX-POM) is a novel, water-soluble, phosphoryloxymethyl ester prodrug of the broad-spectrum antifungal agent Ciclopirox (CPX).[1][2] While CPX has long been used topically, its potent anticancer activities have garnered significant interest for systemic oncology applications.[3][4] However, the poor oral bioavailability and gastrointestinal toxicity of CPX have limited its clinical utility.[5][6] this compound overcomes these limitations by enabling parenteral administration, leading to rapid and complete conversion to the active metabolite, CPX, in the bloodstream.[2][7] This document provides an in-depth technical overview of the multifaceted mechanism of action of this compound-derived Ciclopirox in cancer cells, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing complex biological pathways.

Introduction: From Antifungal to Anticancer Agent

Ciclopirox (CPX) is a synthetic hydroxypyridone antifungal agent that has been repurposed for oncology due to its significant preclinical anticancer activity across a range of solid and hematologic malignancies.[5][8] The development of this compound, a prodrug of CPX, has been a critical step in enabling systemic administration and achieving therapeutic concentrations in vivo.[7] Upon intravenous administration, this compound is rapidly metabolized by phosphatases into its active form, Ciclopirox.[1] This technical guide focuses on the mechanisms of the active metabolite, CPX.

The primary anticancer mechanisms of CPX are multifaceted, stemming from its ability to chelate intracellular iron.[3][9] This fundamental action disrupts numerous iron-dependent cellular processes critical for cancer cell proliferation, survival, and signaling. Key downstream effects include the inhibition of the Notch and Wnt signaling pathways, induction of cell cycle arrest, and promotion of apoptosis.[5][10]

Core Mechanism of Action

The anticancer effects of Ciclopirox are not attributed to a single target but rather to a cascade of events initiated by the disruption of iron homeostasis.

Iron Chelation: The Central Hub

CPX functions as a potent intracellular iron chelator.[3][9][11] Cancer cells have a heightened demand for iron compared to normal cells, making them particularly vulnerable to iron depletion. This "iron addiction" is due to the role of iron as a critical cofactor for enzymes involved in DNA synthesis, energy metabolism, and cell cycle progression.[12] By binding and sequestering intracellular iron, CPX inhibits these essential iron-dependent enzymes.[1][11]

A primary target of this iron chelation is ribonucleotide reductase (RR) , the rate-limiting enzyme in the production of deoxyribonucleotides required for DNA synthesis and repair.[1][3] Inhibition of RR leads to a depletion of the dNTP pool, resulting in DNA damage and S-phase cell cycle arrest.[3]

Inhibition of Key Oncogenic Signaling Pathways

CPX has been shown to modulate several critical signaling pathways that are frequently dysregulated in cancer.

In urothelial and other cancers, CPX suppresses the Notch signaling pathway.[5][8] This is achieved through direct binding to essential components of the γ-secretase complex , specifically Presenilin 1 (PSEN1) and Nicastrin .[5][6][10] The γ-secretase complex is responsible for the proteolytic cleavage and activation of the Notch receptor. By inhibiting this complex, CPX prevents the release of the Notch Intracellular Domain (NICD), its subsequent translocation to the nucleus, and the transcription of downstream target genes like Hes1 and c-Myc , which are critical for proliferation and cell survival.[8][10]

The Wnt/β-catenin pathway, crucial for cell fate and proliferation, is also inhibited by CPX.[3][10] This inhibition is linked to the pathway's dependence on iron.[3][12] By chelating iron, CPX disrupts Wnt signaling, leading to decreased nuclear translocation of β-catenin and reduced expression of its target genes.[12] Clinical studies have observed treatment-related changes in β-catenin expression in bladder cancer patients treated with this compound.[10]

CPX can inhibit the proliferation, survival, and motility of cancer cells by interfering with the mammalian target of rapamycin complex 1 (mTORC1) pathway.[1] It achieves this by inhibiting the phosphorylation of the two primary downstream effectors of mTORC1: p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E binding protein 1 (4E-BP1).[1]

Cellular Consequences and Phenotypic Outcomes

The molecular perturbations induced by CPX manifest in several key anticancer phenotypes.

Cell Cycle Arrest

CPX potently induces cell cycle arrest, primarily at the G0/G1 and S phases.[5][13][14] This is a direct consequence of both the inhibition of DNA synthesis (via ribonucleotide reductase) and the downregulation of key cell cycle regulatory proteins.[1][15] Western blot analyses have consistently shown that CPX treatment reduces the expression of Cyclin D1, Cyclin E1, and Cyclin B1 , as well as their partner cyclin-dependent kinases (CDK2, CDK4) .[1][8] Furthermore, CPX promotes the degradation of the Cdc25A phosphatase, a critical activator of G1-CDKs, thereby increasing the inhibitory phosphorylation of these kinases and halting cell cycle progression.[15]

Induction of Apoptosis

CPX treatment leads to the induction of programmed cell death (apoptosis).[8][16] This occurs through the modulation of the Bcl-2 family of proteins, which govern mitochondrial outer membrane permeabilization. CPX downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL .[1][8] This shifts the cellular balance in favor of apoptosis, leading to the activation of effector caspases (like Caspase-3/7 ) and the subsequent cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP) .[8][16] Studies have also shown that at early time points, CPX may induce autophagy, which later switches to apoptosis.[8]

Inhibition of Proliferation, Spheroid Formation, and Metastasis

In vitro, CPX demonstrates a significant, dose-dependent inhibition of cancer cell proliferation and clonogenicity.[5][8] It also effectively inhibits the formation and growth of 3D spheroids, a model for studying tumor microenvironments and cancer stem-like cells.[4][5] Furthermore, CPX has been shown to reduce the migratory and invasive capabilities of cancer cells, suggesting a potential role in preventing metastasis.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound/Ciclopirox.

Table 1: In Vitro Efficacy of Ciclopirox

| Cell Lines | Cancer Type | Assay | Endpoint | Value | Reference(s) |

| HL-60, MV4-11 | Acute Myeloid Leukemia | Proliferation | IC₅₀ | 2.5 - 4 µM | [16] |

| T24, 253JBV | Bladder Cancer | Proliferation, Colony Formation | IC₅₀ | 2 - 4 µM | [14] |

| T24 | Bladder Cancer | Cell Cycle Analysis | Treatment Conc. | 4 µM | [8][13] |

| UM-UC-3 | Bladder Cancer | Cell Cycle Analysis | Treatment Conc. | 4 µM | [8][13] |

| T24 | Bladder Cancer | Invasion Assay | Treatment Conc. | 2 µM (½ IC₅₀) | [8] |

Table 2: In Vivo & Clinical Pharmacokinetic and Dosing Data

| Model/Patient Population | Cancer Type | Drug | Dose | Key Finding(s) | Reference(s) |

| BBN Mouse Model | Bladder Cancer | This compound (IP) | 235 & 470 mg/kg (daily) | Significant decrease in bladder weight; tumor downstaging. | [5][6][8] |

| Advanced Solid Tumors | Various | This compound (IV) | 900 mg/m² | Recommended Phase 2 Dose (RP2D) / MTD. | [10][17] |

| NMIBC/MIBC Patients | Bladder Cancer | This compound (IV) | 900 mg/m² | Mean CPX Conc: Plasma (~27µM), Tumor (~9µM), Urine (~100µM). | [10] |

| Relapsed/Refractory AML | Acute Myeloid Leukemia | This compound (IV) | 900 mg/m² (Days 1-5 of 21) | Phase 1B/2A clinical trial dose. | [16] |

Key Experimental Protocols

This section provides an overview of the methodologies used to elucidate the mechanism of action of Ciclopirox.

Cell Proliferation (MTT) Assay

-

Objective: To determine the dose-dependent effect of CPX on the viability and proliferation of cancer cells.

-

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., T24, UM-UC-3, HL-60) are seeded into 96-well plates at a density of 3,000-5,000 cells/well and allowed to adhere overnight.[8][18]

-

Treatment: Cells are treated with increasing concentrations of CPX (e.g., 0-40 µM) or a vehicle control (e.g., EtOH).[8]

-

Incubation: Plates are incubated for specified time points (e.g., 24, 48, 72 hours).

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of CPX on cell cycle phase distribution.

-

Methodology:

-

Treatment: Cells are seeded in 6-well plates and treated with a specified concentration of CPX (e.g., 4 µM) or vehicle control for 24-48 hours.[8][13]

-

Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

-

Fixation: The cell pellet is resuspended in 500 µL of PBS, and 4.5 mL of ice-cold 70% ethanol is added dropwise while vortexing. Cells are fixed overnight at -20°C.

-

Staining: Fixed cells are centrifuged, washed with PBS, and resuspended in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

-

Analysis: Samples are incubated in the dark for 30 minutes at room temperature and then analyzed on a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

-

Western Blot Analysis

-

Objective: To measure the expression levels of specific proteins (e.g., cyclins, CDKs, Notch pathway components) following CPX treatment.

-

Methodology:

-

Cell Lysis: Treated and control cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, followed by incubation with primary antibodies (e.g., anti-Cyclin D1, anti-Hes1, anti-cleaved PARP) overnight at 4°C.

-

Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.

-

In Vivo Tumor Model (BBN-Induced Bladder Cancer)

-

Objective: To evaluate the in vivo efficacy of this compound in a chemically induced, clinically relevant mouse model of bladder cancer.

-

Methodology:

-

Induction: Male C57BL/6 mice are administered N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) in their drinking water for a period of 12-20 weeks to induce the formation of urothelial carcinoma.

-

Treatment: Following tumor induction, mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (IP) injections of this compound (e.g., 235 mg/kg and 470 mg/kg) for a specified duration (e.g., 4 weeks).[5][6] The control group receives a vehicle.

-

Monitoring: Animal body weight and general health are monitored throughout the study.

-

Endpoint Analysis: At the end of the treatment period, animals are euthanized. Bladders are harvested, weighed (as a surrogate for tumor volume), and fixed in formalin for histopathological analysis.[5][6]

-

Evaluation: Tumor stage, grade, and proliferation index (e.g., Ki-67 staining) are assessed by a pathologist. Bladder tissues can also be processed for Western blot or IHC to analyze target protein expression (e.g., Presenilin 1, Hes-1).[5]

-

References

- 1. Facebook [cancer.gov]

- 2. Lead Product — Ciclomed [ciclomed.com]

- 3. Reposition of the fungicide ciclopirox for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chelation of intracellular iron with the antifungal agent ciclopirox olamine induces cell death in leukemia and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Reversing oncogenic transformation with iron chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. asco.org [asco.org]

- 15. genesandcancer.com [genesandcancer.com]

- 16. ascopubs.org [ascopubs.org]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Ciclopirox Olamine Exerts Tumor-Suppressor Effects via Topoisomerase II Alpha in Lung Adenocarcinoma [frontiersin.org]

Fosciclopirox: A Prodrug Approach to Systemic Ciclopirox Delivery for Oncological Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fosciclopirox is a novel, water-soluble phosphoryloxymethyl ester prodrug of the broad-spectrum antifungal agent ciclopirox.[1][2] While ciclopirox has demonstrated potent anticancer activity in preclinical models, its clinical utility as a systemic anticancer agent has been hampered by poor oral bioavailability and dose-limiting gastrointestinal toxicities.[3][4] this compound was developed to overcome these limitations by enabling parenteral administration and achieving systemic concentrations of the active metabolite, ciclopirox.[5][6] This technical guide provides a comprehensive overview of this compound, focusing on its conversion to ciclopirox, mechanism of action, preclinical and clinical pharmacokinetics, and key experimental methodologies.

Introduction: The Rationale for a Ciclopirox Prodrug

Ciclopirox, a hydroxypyridone antifungal agent, has long been used topically to treat various fungal infections.[3] Beyond its antimycotic properties, a growing body of evidence has highlighted its potential as a repurposed anticancer agent.[2][7] The primary mechanism of action of ciclopirox is believed to be the chelation of polyvalent metal cations, particularly iron (Fe³⁺), which are essential cofactors for numerous enzymes involved in cellular processes critical for cancer cell proliferation and survival.[2] However, the therapeutic potential of ciclopirox as a systemic anticancer agent has been limited by its poor aqueous solubility and low oral bioavailability.[3][4]

To address these challenges, this compound (CPX-POM), a phosphoryloxymethyl ester of ciclopirox, was synthesized.[5][6] This prodrug strategy was designed to enhance water solubility and enable parenteral administration, thereby achieving systemic exposure to the active ciclopirox metabolite.[6] Upon intravenous administration, this compound is rapidly and completely metabolized by ubiquitous phosphatases in the blood to yield ciclopirox, formaldehyde, and inorganic phosphate.[8]

Chemical Structure and Conversion

This compound is chemically designated as ((6-cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl)oxy)methyl dihydrogen phosphate. Its conversion to the active drug, ciclopirox, is a rapid, one-step enzymatic process.

Mechanism of Action of Ciclopirox

The anticancer activity of ciclopirox is multi-faceted and primarily stems from its ability to chelate intracellular iron. This iron chelation disrupts several key signaling pathways crucial for cancer cell growth, proliferation, and survival.

Quantitative Data Summary

Preclinical Pharmacokinetics of Ciclopirox after this compound Administration

Pharmacokinetic studies in rats and dogs have demonstrated that intravenous administration of this compound leads to rapid and complete conversion to ciclopirox, with the prodrug itself being undetectable in plasma.[6]

Table 1: Mean Plasma Pharmacokinetic Parameters of Ciclopirox in Male Sprague-Dawley Rats Following a Single Intravenous Dose of this compound (17.5 mg/kg) [6]

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 10,800 ± 1,200 |

| Tmax | h | 0.083 ± 0.00 |

| AUC(0-inf) | ng·h/mL | 5,800 ± 500 |

| t1/2 | h | 0.6 ± 0.1 |

| CL | mL/h/kg | 3,326 ± 284 |

| Vss | mL/kg | 1,853 ± 214 |

Table 2: Mean Plasma Pharmacokinetic Parameters of Ciclopirox in Male Beagle Dogs Following a Single Intravenous Dose of this compound (5.4 mg/kg) [6]

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 2,800 ± 400 |

| Tmax | h | 0.083 ± 0.00 |

| AUC(0-inf) | ng·h/mL | 1,700 ± 200 |

| t1/2 | h | 0.8 ± 0.1 |

| CL | mL/h/kg | 549 ± 65 |

| Vss | mL/kg | 468 ± 69 |

Phase I Clinical Trial of this compound (NCT03348514)

A first-in-human, Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of intravenous this compound in patients with advanced solid tumors.[4][9]

Table 3: Key Outcomes of the Phase I Clinical Trial of this compound [1][9]

| Parameter | Finding |

| Number of Patients | 19 |

| Dose Escalation Range | 30 to 1200 mg/m² |

| Recommended Phase 2 Dose (RP2D) | 900 mg/m² administered IV over 20 minutes on Days 1-5 every 21 days |

| Most Common Treatment-Related Adverse Events | Nausea, fatigue, constipation |

| Clinically Significant Responses | Pathologic downstaging observed in muscle-invasive bladder cancer (MIBC) patients |

| Pharmacokinetics | This compound rapidly cleared from plasma; Ciclopirox half-life ranged from 2 to 8 hours |

| Pharmacodynamics | Evidence of Notch and Wnt signaling inhibition |

Detailed Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, the general approach involves the conjugation of a phosphoryloxymethyl (POM) moiety to ciclopirox.[3][10] The synthesis can be conceptualized by the following workflow:

A patent describes a method for preparing ciclopirox from its olamine salt by dissolving it in 2N HCl, extracting with ethyl acetate, and precipitating with hexane to yield ciclopirox.[10] This is a crucial first step to obtaining the free acid for subsequent conjugation.

In Vitro Cytotoxicity Assay

This protocol is a general guideline for assessing the cytotoxic effects of ciclopirox on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of ciclopirox in culture medium. Remove the old medium from the wells and add the ciclopirox-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Use a commercially available cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an AlamarBlue assay, according to the manufacturer's instructions.[11][12]

-

Data Analysis: Measure the luminescence or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC₅₀ value.

Clonogenic Assay

This assay assesses the ability of single cells to form colonies after treatment with ciclopirox.[13][14]

-

Cell Treatment: Treat a sub-confluent flask of cancer cells with various concentrations of ciclopirox for a defined period (e.g., 24 hours).

-

Cell Seeding: After treatment, trypsinize the cells, count them, and seed a known number of cells (e.g., 200-1000 cells) into 6-well plates.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixing and Staining: Gently wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with 0.5% crystal violet.[14]

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Spheroid Formation Assay

This 3D culture model mimics the in vivo tumor microenvironment.[12]

-

Cell Seeding: Seed cancer cells into ultra-low attachment 96-well plates at a density of 1,000-5,000 cells per well in a serum-free medium supplemented with growth factors.

-

Spheroid Formation: Centrifuge the plates at a low speed to facilitate cell aggregation and incubate for 4-10 days to allow spheroid formation.[15]

-

Compound Treatment: Add different concentrations of ciclopirox to the wells containing mature spheroids.

-

Assessment of Spheroid Growth: Monitor the spheroid size and morphology using an inverted microscope at regular intervals.

-

Viability Assay: At the end of the treatment period, assess the viability of the spheroids using a 3D-compatible cell viability assay (e.g., CellTiter-Glo® 3D).[12]

In Vivo N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) Mouse Bladder Cancer Model

This chemically induced bladder cancer model is used to evaluate the in vivo efficacy of this compound.[16][17]

-

Tumor Induction: Administer BBN in the drinking water of mice for 12-20 weeks to induce the formation of bladder tumors.[16][18]

-

Treatment: Once tumors are established, administer this compound via intraperitoneal or intravenous injection at predetermined doses and schedules (e.g., once daily for four weeks).[2][7]

-

Monitoring: Monitor the tumor growth and the general health of the animals throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the animals, and excise the bladders. Measure the bladder weight as a surrogate for tumor volume.[2]

-

Histopathological Analysis: Process the bladder tissues for histopathological examination to assess tumor stage and grade.

-

Immunohistochemistry: Perform immunohistochemical staining for proliferation markers (e.g., Ki67) and markers of the targeted signaling pathways (e.g., Notch1, β-catenin).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of ciclopirox to its target proteins in a cellular context.[19][20]

-

Cell Treatment: Treat intact cells or cell lysates with ciclopirox or a vehicle control.

-

Heat Shock: Heat the samples across a range of temperatures to induce protein denaturation.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the soluble fraction by Western blotting or other protein detection methods to quantify the amount of the target protein that remains soluble at each temperature.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of ciclopirox indicates target engagement.

Conclusion

This compound represents a promising advancement in the development of ciclopirox as a systemic anticancer agent. By overcoming the limitations of oral administration, this compound enables the delivery of therapeutic concentrations of ciclopirox to tumors, as demonstrated in preclinical models and early-phase clinical trials. The multi-faceted mechanism of action of ciclopirox, primarily driven by iron chelation and the subsequent inhibition of critical oncogenic signaling pathways, provides a strong rationale for its continued investigation in various cancer types, particularly urothelial carcinoma. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound.

References

- 1. ascopubs.org [ascopubs.org]

- 2. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US9545413B2 - Methods of forming ciclopirox or derivatives thereof in a subject by administration of prodrug - Google Patents [patents.google.com]

- 4. Lead Product — Ciclomed [ciclomed.com]

- 5. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. ascopubs.org [ascopubs.org]

- 9. researchgate.net [researchgate.net]

- 10. US9545413B2 - Methods of forming ciclopirox or derivatives thereof in a subject by administration of prodrug - Google Patents [patents.google.com]

- 11. med.nyu.edu [med.nyu.edu]

- 12. corning.com [corning.com]

- 13. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. mdpi.com [mdpi.com]

- 16. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]

- 19. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

Fosciclopirox: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosciclopirox (CPX-POM) is a novel, water-soluble phosphoryloxymethyl ester prodrug of the broad-spectrum antifungal agent ciclopirox (CPX).[1][2] This modification of the ciclopirox molecule is designed to overcome the poor aqueous solubility and limited bioavailability of the parent drug, enabling parenteral administration for systemic therapies.[3][4] Upon administration, this compound is rapidly and completely metabolized by phosphatases in the blood to release the active metabolite, ciclopirox.[2][3] Ciclopirox has demonstrated not only antifungal and antibacterial properties but also potent anticancer activity in a variety of solid and hematologic malignancies.[1][2] This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, intended for professionals in drug development and scientific research.

Chemical Properties

This compound is a white solid that exhibits significantly improved aqueous solubility compared to its parent compound, ciclopirox.[3] This enhanced solubility is a key feature for its development as an injectable therapeutic agent. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source(s) |

| IUPAC Name | ((6-cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl)oxy)methyl dihydrogen phosphate | [1][5] |

| Synonyms | CPX-POM, Fosciclopiroxum | [5][6] |

| CAS Number | 1380539-06-9 | [1][5][6] |

| Molecular Formula | C₁₃H₂₀NO₆P | [1] |

| Molecular Weight | 317.27 g/mol | [1] |

| Solubility | DMSO: 63 - 100 mg/mLEthanol: 63 mg/mLWater: Insoluble | [6] |

| Appearance | Solid powder | [5] |

| Storage Conditions | -20°C for long-term storage | [5] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process that begins with the preparation of the active drug, ciclopirox, followed by the attachment of the phosphoryloxymethyl (POM) promoiety.

Step 1: Preparation of Ciclopirox from Ciclopirox Olamine

The starting material for the synthesis of this compound is often the commercially available ciclopirox olamine salt. The free ciclopirox is obtained by acidification of the olamine salt.

Experimental Protocol:

-

Dissolution: Ciclopirox olamine is dissolved in a suitable acidic solution, such as 2 N hydrochloric acid.

-

Extraction: The aqueous solution is then extracted with an organic solvent, typically ethyl acetate, to transfer the free ciclopirox into the organic phase.

-

Precipitation and Isolation: The organic extract is concentrated, and the ciclopirox is precipitated by the addition of a non-polar solvent like hexane. The resulting solid is collected by filtration and dried to yield pure ciclopirox.

Step 2: Synthesis of the Phosphoryloxymethyl (POM) Moiety Reagent

A key reagent for the synthesis of this compound is a protected and activated form of the POM group, such as di-tert-butyl(chloromethyl)phosphate. The synthesis of this reagent is a critical step.

Step 3: Coupling of Ciclopirox with the POM Reagent to Yield this compound

The final step in the synthesis is the coupling of ciclopirox with the activated POM reagent. This reaction forms the ester linkage between the hydroxyl group of ciclopirox and the POM moiety. Subsequent deprotection of the phosphate group yields this compound. While a detailed, publicly available experimental protocol for this specific step is limited, the general approach involves the reaction of the N-hydroxy group of ciclopirox with an electrophilic phosphonate derivative.

Mechanism of Action: Targeting the Notch Signaling Pathway

The anticancer activity of this compound is attributed to its active metabolite, ciclopirox. Ciclopirox has been shown to be a potent inhibitor of the Notch signaling pathway, which is frequently dysregulated in various cancers.[1] Specifically, ciclopirox targets the γ-secretase complex, a key enzyme responsible for the activation of Notch receptors.[6] By inhibiting γ-secretase, ciclopirox prevents the cleavage and release of the Notch intracellular domain (NICD), which is necessary for the transcription of downstream target genes involved in cell proliferation, survival, and differentiation.

Caption: Inhibition of the Notch signaling pathway by Ciclopirox.

Experimental Workflows

The development and analysis of this compound involve several key experimental workflows, from its synthesis to its characterization and biological evaluation.

Caption: General experimental workflow for this compound.

References

- 1. This compound | C13H20NO6P | CID 67773619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. glpbio.com [glpbio.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Fungicide as a Cancer Fighter: A Technical Guide to the Antineoplastic Activity of Ciclopirox

For decades, ciclopirox has been a mainstay in the topical treatment of fungal infections. More recently, a growing body of preclinical and clinical research has unveiled its potent antineoplastic activity, leading to its repurposing as a potential anticancer agent. This technical guide provides an in-depth exploration of the discovery, mechanisms of action, and experimental validation of ciclopirox's anticancer properties, tailored for researchers, scientists, and drug development professionals.

The serendipitous discovery of ciclopirox's anticancer effects stemmed from independent cell-based chemical screens of off-patent drug libraries, which identified it as a compound with previously unrecognized antineoplastic activity.[1][2] This finding has since spurred a wave of research to elucidate the molecular mechanisms underpinning its ability to inhibit cancer cell growth and induce cell death across a spectrum of human tumors, including leukemia, myeloma, breast cancer, and rhabdomyosarcoma.[1][3][4]

Core Mechanism: Iron Chelation

The cornerstone of ciclopirox's antineoplastic activity lies in its function as a potent iron chelator.[1][3][5] Cancer cells have a heightened requirement for iron to sustain their rapid proliferation and metabolic activity.[4] Ciclopirox disrupts this iron homeostasis by binding to intracellular iron (both Fe³⁺ and Fe²⁺), thereby inhibiting the function of crucial iron-dependent enzymes that are vital for cancer cell survival and progression.[1][3]

One of the primary targets of ciclopirox-mediated iron chelation is ribonucleotide reductase, a key enzyme in DNA synthesis and repair.[1][4][5] By inhibiting this enzyme, ciclopirox effectively halts DNA replication, leading to cell cycle arrest and apoptosis.[4][5]

Impact on Key Signaling Pathways

The iron-chelating property of ciclopirox triggers a cascade of effects on multiple signaling pathways that are frequently dysregulated in cancer.

Inhibition of the mTORC1 Signaling Pathway

Ciclopirox has been shown to inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and survival.[6][7] This inhibition is not direct but is mediated through the activation of AMP-activated protein kinase (AMPK).[6][7] Activated AMPK, in turn, activates the tuberous sclerosis complex (TSC) and phosphorylates raptor, a key component of mTORC1, leading to the suppression of mTORC1 activity.[6][7] This results in the decreased phosphorylation of downstream effectors like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately impeding protein synthesis and cell growth.[6][7]

Disruption of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, is another key target of ciclopirox.[8][9] Iron is a required cofactor for the activity of this pathway.[3] By chelating iron, ciclopirox inhibits Wnt/β-catenin signaling, leading to the downregulation of β-catenin expression and subsequent suppression of tumor growth.[3][8] This has been observed in various cancer types, including myeloma and lymphoma.[8][9]

Induction of Cell Cycle Arrest

Ciclopirox induces cell cycle arrest, primarily at the G1/S phase transition.[4][10][11] This is achieved through multiple mechanisms, including the downregulation of key cell cycle regulators. Ciclopirox promotes the degradation of Cdc25A, a phosphatase that activates cyclin-dependent kinases (CDKs).[10][11] This leads to increased inhibitory phosphorylation of G1-CDKs (CDK2 and CDK4) and hypophosphorylation of the retinoblastoma protein (Rb).[4][10] Consequently, the cell cycle is halted, preventing cancer cell proliferation.

Quantitative Data on Antineoplastic Activity

The following tables summarize the quantitative data from key studies demonstrating the in vitro and in vivo antineoplastic activity of ciclopirox.

Table 1: In Vitro Cytotoxicity of Ciclopirox (as Ciclopirox Olamine) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Carcinoma | 2-5 | [4] |

| Rh30 | Rhabdomyosarcoma | 2-5 | [4] |

| HT-29 | Colon Adenocarcinoma | 2-5 | [4] |

| MDAY-D2 | Leukemia | < 5 | [1] |

| K562 | Leukemia | < 5 | [1] |

| OCI-AML2 | Leukemia | < 5 | [1] |

Table 2: In Vivo Antitumor Efficacy of Ciclopirox (as Ciclopirox Olamine)

| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Human Leukemia Xenografts (MDAY-D2, K562, OCI-AML2) | NOD/SCID Mice | 25 mg/kg, oral gavage, daily | Up to 65% | [1][3] |

| Human Breast Cancer Xenograft (MDA-MB-231) | BALB/c nu/nu Mice | 25 mg/kg, oral gavage, daily | ~75% | [3] |

| Human Ewing Sarcoma Xenograft (A673) | Mice | Not specified | Significant inhibition | [3] |

| Human Pancreatic Cancer Xenografts (BxPc3, Panc1, MIA-PACA-2) | Mice | Not specified | Significant inhibition | [3] |

| Human Colon Cancer Xenografts (HCT-8, HCT-8/5-FU, DLD-1) | Mice | 20 mg/kg, intraperitoneal injection, daily | Potent inhibition | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the antineoplastic activity of ciclopirox.

Cell Proliferation Assay

Objective: To determine the effect of ciclopirox on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of ciclopirox olamine (e.g., 0-20 µM) for a specified duration (e.g., 48-72 hours). A vehicle control (e.g., DMSO) is included.

-

Quantification: Cell proliferation is assessed using assays such as the MTS assay or by direct cell counting. The MTS reagent is added to each well, and after incubation, the absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curve.

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways affected by ciclopirox.

Methodology:

-

Cell Lysis: After treatment with ciclopirox, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-S6K1, β-catenin, Cdc25A) overnight at 4°C.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software, and protein levels are normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of ciclopirox in animal models.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nu/nu).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). The mice are then randomly assigned to treatment and control groups.

-

Treatment Administration: Ciclopirox olamine is administered to the treatment group via a specified route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²)/2.

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated. Tumors may also be processed for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis) or Western blot analysis.

Conclusion

The repurposing of ciclopirox as an antineoplastic agent represents a promising strategy in cancer therapy. Its well-established safety profile from decades of use as a topical antifungal, combined with its potent and multi-faceted anticancer mechanisms, makes it an attractive candidate for further clinical development.[3][10] The core of its activity, iron chelation, targets a fundamental vulnerability of cancer cells, leading to the disruption of critical signaling pathways and the inhibition of tumor growth. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug developers seeking to build upon the foundational discoveries of ciclopirox's anticancer properties. Further investigation into combination therapies and the development of more potent analogs may unlock the full therapeutic potential of this repurposed drug.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Chelation of intracellular iron with the antifungal agent ciclopirox olamine induces cell death in leukemia and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reposition of the fungicide ciclopirox for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ciclopirox Olamine inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ciclopirox olamine inhibits mTORC1 signaling by activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the Wnt/beta-catenin pathway with the antifungal agent ciclopirox olamine in a murine myeloma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the Wnt/Beta-catenin Pathway with the Antifungal Agent Ciclopirox Olamine in a Murine Myeloma Model | In Vivo [iv.iiarjournals.org]

- 10. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genesandcancer.com [genesandcancer.com]

The Inhibition of the Notch Signaling Pathway by Fosciclopirox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Notch signaling pathway, a critical regulator of cell fate, is frequently dysregulated in various malignancies, including urothelial cancer. This aberrant signaling contributes to tumor progression, proliferation, and resistance to therapy, making it a compelling target for novel anticancer agents. Fosciclopirox, a phosphoryloxymethyl ester prodrug of the antifungal agent Ciclopirox (CPX), has emerged as a potent inhibitor of the Notch signaling cascade. Upon systemic administration, this compound is rapidly and completely metabolized to its active form, CPX, which directly targets the γ-secretase complex, a key component of the Notch pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, and details the experimental protocols used to elucidate its activity.

The Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that governs fundamental cellular processes such as proliferation, differentiation, and apoptosis. In mammals, the pathway consists of four transmembrane receptors (NOTCH1-4) and five transmembrane ligands (Delta-like ligands DLL1, DLL3, DLL4, and Jagged ligands JAG1, JAG2).

Activation of the pathway is initiated by the binding of a ligand on a "sending" cell to a Notch receptor on a "receiving" cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like (MAML) family. This transcriptional activation complex then upregulates the expression of downstream target genes, including those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.

Diagram of the Canonical Notch Signaling Pathway

Caption: Canonical Notch signaling pathway and the inhibitory action of Ciclopirox (CPX).

This compound: Mechanism of Action

This compound is a water-soluble prodrug that is rapidly and completely converted to its active metabolite, Ciclopirox (CPX), by plasma phosphatases following intravenous administration.[1] CPX has been shown to exert its anticancer effects, at least in part, through the inhibition of the Notch signaling pathway.[2][3]

Molecular modeling and cellular thermal shift assays have demonstrated that CPX directly binds to Presenilin 1 and Nicastrin, essential components of the γ-secretase complex.[3][4] By binding to these components, CPX inhibits the proteolytic activity of γ-secretase, thereby preventing the cleavage and release of the NICD.[4] This blockade of NICD activation leads to the downregulation of Notch target genes, such as Hes1 and Hey1, which are critical for cancer cell proliferation and survival.[3][4]

Preclinical Data

In Vitro Studies

The anticancer activity of CPX has been evaluated in various human high-grade urothelial cancer cell lines.

Table 1: In Vitro Activity of Ciclopirox (CPX) in Urothelial Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect on Cell Cycle | Reference(s) |

| T24 | 2-4 | G0/G1 arrest | [5][6] |

| UM-UC-3 | 2-4 | S-phase arrest | [5][6] |

| HTB-9 | ~4 | Not specified | [6] |

| HTB-5 | ~4 | Not specified | [6] |

| HT-1376 | ~4 | Not specified | [6] |

| RT-4 | ~4 | Not specified | [6] |

| 253JBV | 2-4 | Not specified | [6] |

CPX has also been shown to inhibit colony formation and spheroid growth in these cell lines.[3] Furthermore, treatment with CPX resulted in a significant reduction in the expression of Notch pathway components and downstream targets.[4] In T24 and UM-UC-3 cells, a 4 µM concentration of CPX led to decreased expression of Presenilin 1, Nicastrin, APH-1, PEN-2, Hes1, cMyc, and Cyclin D1.[4]

In Vivo Studies

The in vivo efficacy of this compound (CPX-POM) was assessed in a chemically induced (N-butyl-N-(4-hydroxybutyl) nitrosamine - BBN) mouse model of bladder cancer.

Table 2: In Vivo Efficacy of this compound in a Mouse Bladder Cancer Model

| Treatment Group | Dose (mg/kg) | Administration | Duration | Outcome | Reference(s) |

| Vehicle Control | - | Intraperitoneal (IP), once daily | 4 weeks | - | [3] |

| This compound | 25-200 | IP, once daily | 4 weeks | Significant decrease in bladder weight; migration to lower tumor stages; dose-dependent reduction in Ki67, PCNA, Notch 1, Presenilin 1, and Hey 1 expression. | [2][6] |

| This compound | 235 | IP, once daily | 4 weeks | Significant decrease in bladder weight; reduction in Presenilin 1 and Hes-1 expression. | [3][7] |

| This compound | 470 | IP, once daily | 4 weeks | Significant decrease in bladder weight; reduction in Presenilin 1 and Hes-1 expression. | [3][7] |

These in vivo studies demonstrate that this compound effectively inhibits tumor growth and progression in a preclinical model of bladder cancer, which is associated with the downregulation of the Notch signaling pathway.[3][4]

Clinical Data

A first-in-human, Phase 1, open-label, dose-escalation study (NCT03348514) was conducted to evaluate the safety, dose tolerance, pharmacokinetics, and pharmacodynamics of intravenous this compound in patients with advanced solid tumors.[2]

Table 3: Summary of Phase 1 Clinical Trial (NCT03348514) of this compound

| Parameter | Finding | Reference(s) |

| Number of Patients | 19 | [2] |

| Dose Range | 30 to 1200 mg/m² (IV, once daily on Days 1-5 of a 21-day cycle) | [2] |

| Maximum Tolerated Dose (MTD) | 900 mg/m² | [2] |

| Most Common Treatment-Related Adverse Events | Nausea, vomiting, fatigue, constipation, confusion (Grade 3 at 1200 mg/m², Grade 1 at 600 and 900 mg/m²) | |

| Pharmacodynamics | Evidence of Notch and Wnt inhibition | [2] |

| Clinical Activity | One partial response in a patient with a primary fallopian tube tumor at the 240 mg/m² dose level. |

An expansion cohort study in cisplatin-ineligible muscle-invasive bladder cancer (MIBC) patients is underway to further characterize the pharmacologic activity of this compound.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound and the Notch signaling pathway.

Diagram of a General Experimental Workflow for Assessing this compound Activity

Caption: A generalized workflow for preclinical evaluation of this compound.

Cell Culture

Human urothelial cancer cell lines (T24, UM-UC-3, HTB-9, HTB-5, HT-1376, and RT-4) are maintained in appropriate media (e.g., McCoy's 5A for T24, EMEM for UM-UC-3) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation and Clonogenicity Assays

-

MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of CPX for specified durations (e.g., 24, 48, 72 hours). MTT reagent is added, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.

-

Clonogenicity Assay: Cells are treated with CPX for 48 hours, then harvested, counted, and re-plated at a low density in 6-well plates. The cells are allowed to grow for 10-14 days to form colonies, which are then fixed with methanol and stained with crystal violet. The number of colonies is counted.

Cell Cycle Analysis

Cells are treated with CPX (e.g., 4 µM) for 48 hours. They are then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C. The fixed cells are washed, treated with RNase A, and stained with propidium iodide. The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis

Cells are treated with CPX, and total protein is extracted using RIPA buffer. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against Notch pathway proteins (e.g., Presenilin 1, Nicastrin, Hes1, Hey1) and other proteins of interest (e.g., cyclins, caspases). After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)

Total RNA is extracted from CPX-treated cells or tumor tissues using TRIzol reagent. cDNA is synthesized from the RNA using a reverse transcription kit. qPCR is performed using SYBR Green master mix and primers specific for Notch target genes (e.g., HES1, HEY1) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

Cellular Thermal Shift Assay (CETSA)

T24 cell lysates are incubated with either vehicle or CPX. The samples are then heated to a range of temperatures to induce protein denaturation. The aggregated proteins are pelleted by centrifugation, and the soluble protein fraction is collected. The levels of soluble Presenilin 1 and Nicastrin at each temperature are determined by western blotting to assess the thermal stabilization induced by CPX binding. An increase in the melting temperature of the target proteins in the presence of CPX indicates direct binding.

Boyden Chamber Assay

Cell migration is assessed using transwell inserts with a porous membrane (e.g., 8 µm pores). The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS). Cells, pre-treated with CPX or vehicle, are seeded in the upper chamber in serum-free media. After incubation (e.g., 12-24 hours), the non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

Conclusion

This compound represents a promising therapeutic agent for cancers with aberrant Notch signaling, particularly urothelial carcinoma. Its mechanism of action, involving the direct inhibition of the γ-secretase complex by its active metabolite Ciclopirox, is well-supported by a robust body of preclinical evidence. The quantitative data from both in vitro and in vivo studies demonstrate its potent anti-proliferative and pro-apoptotic effects, which are directly linked to the downregulation of the Notch signaling pathway. Early clinical data have established a manageable safety profile and provided evidence of target engagement in patients. Ongoing and future clinical trials will be crucial in determining the full therapeutic potential of this compound in the treatment of bladder cancer and other malignancies driven by Notch dysregulation. The detailed experimental protocols provided herein offer a comprehensive guide for researchers aiming to further investigate the intricate interplay between this compound and the Notch signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. experts.umn.edu [experts.umn.edu]

- 6. targetedonc.com [targetedonc.com]

- 7. ascopubs.org [ascopubs.org]

Fosciclopirox: A Technical Guide to Preclinical In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosciclopirox (CPX-POM) is a novel, water-soluble prodrug of ciclopirox (CPX), a broad-spectrum antifungal agent that has demonstrated significant anticancer activity in preclinical models.[1][2] Ciclopirox itself has limited utility as a systemic anticancer agent due to its poor oral bioavailability and gastrointestinal toxicity.[1] this compound was developed to overcome these limitations by enabling parenteral administration and targeted delivery of the active metabolite, ciclopirox, to the urinary tract.[1][2] This technical guide provides a comprehensive overview of the preclinical in vivo studies of this compound, focusing on its pharmacokinetics and efficacy in animal models of urothelial cancer.

Core Concepts

This compound is a phosphoryloxymethyl ester of ciclopirox.[1] Following intravenous or subcutaneous administration, it is rapidly and completely metabolized by circulating phosphatases to its active metabolite, ciclopirox.[2][3] Ciclopirox and its inactive glucuronide metabolite (CPX-G) are primarily excreted in the urine, leading to high concentrations of the active drug in the urinary tract.[3][4] This targeted delivery makes this compound a promising candidate for the treatment of urothelial cancers.[2][4]

The primary anticancer mechanism of ciclopirox involves the inhibition of the Notch signaling pathway.[5] Specifically, ciclopirox has been shown to bind to the γ-secretase complex proteins, Presenilin 1 and Nicastrin, which are essential for Notch activation.[1][5] By inhibiting γ-secretase, ciclopirox prevents the cleavage and activation of Notch receptors, leading to decreased cell proliferation, cell cycle arrest, and apoptosis in cancer cells.[5][6]

Experimental Protocols

Pharmacokinetic Studies in Rats and Dogs

Objective: To characterize the pharmacokinetic profile of this compound and its metabolites following intravenous and subcutaneous administration.[4]

Animal Models:

Drug Formulation and Administration:

-

This compound (CPX-POM) was formulated as an injectable solution.[4]

-

For intravenous (IV) administration, this compound was administered as a single bolus dose.[4]

-

For subcutaneous (SC) administration, this compound was injected into the dorsal flank.[4]

-

Ciclopirox olamine (CPX-O) was used as a comparator and administered intravenously.[4]

Sample Collection:

-

Serial blood samples were collected from the jugular vein at predetermined time points post-dosing.[4]

-

Urine samples were collected via metabolism cages.[4]

-

Plasma was separated by centrifugation and stored at -80°C until analysis.[4]

Bioanalytical Method:

-

Plasma and urine concentrations of this compound, ciclopirox, and ciclopirox glucuronide were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

In Vivo Efficacy Study in a Mouse Model of Bladder Cancer

Objective: To evaluate the antitumor efficacy of this compound in a chemically induced model of urothelial cancer.[5]

Animal Model:

-

N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN)-induced mouse model of bladder cancer. This model closely recapitulates the histopathological and molecular characteristics of human muscle-invasive bladder cancer.[5][7]

Tumor Induction:

-

Mice were administered 0.05% BBN in their drinking water for a specified period to induce the development of bladder tumors.[5]

Drug Formulation and Administration:

-

This compound was administered via intraperitoneal (IP) injection.[5]

-

Dosing was performed once daily for four weeks at doses of 235 mg/kg and 470 mg/kg.[5]

Efficacy Endpoints:

-

Bladder weight was used as a surrogate for tumor volume.[5]

-

Histopathological analysis was performed to assess tumor stage and morphology.[5]

-

Immunohistochemistry was used to evaluate markers of cell proliferation (e.g., Ki67) and Notch signaling (e.g., Presenilin 1 and Hes-1).[5]

Data Presentation

Table 1: Pharmacokinetic Parameters of Ciclopirox Following Administration of this compound in Rats

| Parameter | Intravenous CPX-POM | Subcutaneous CPX-POM | Intravenous CPX-O |

| Dose | 17.5 mg/kg | 17.5 mg/kg | 13.0 mg/kg |

| Cmax (ng/mL) | 13,600 ± 2,400 | 2,800 ± 500 | 11,200 ± 1,500 |

| Tmax (h) | 0.08 | 0.5 | 0.08 |

| AUC (ng·h/mL) | 6,300 ± 800 | 6,500 ± 700 | 6,500 ± 900 |

| t1/2 (h) | 0.6 | 1.1 | 0.6 |

| CL (mL/h/kg) | 2,800 ± 400 | - | 2,000 ± 300 |

| Vss (mL/kg) | 1,800 ± 200 | - | 1,400 ± 200 |

| Bioavailability (%) | 97 | 100 | - |

Data are presented as mean ± standard deviation. Data sourced from[7].

Table 2: Pharmacokinetic Parameters of Ciclopirox Following Administration of this compound in Dogs

| Parameter | Intravenous CPX-POM | Subcutaneous CPX-POM | Intravenous CPX-O |

| Dose | 5.8 mg/kg | 5.8 mg/kg | 4.3 mg/kg |

| Cmax (ng/mL) | 3,400 ± 600 | 400 ± 100 | 2,800 ± 500 |

| Tmax (h) | 0.17 | 2.0 | 0.17 |

| AUC (ng·h/mL) | 2,400 ± 400 | 2,500 ± 300 | 2,400 ± 300 |

| t1/2 (h) | 1.0 | 2.5 | 1.0 |

| CL (mL/h/kg) | 2,400 ± 300 | - | 1,800 ± 200 |

| Vss (mL/kg) | 2,800 ± 400 | - | 2,100 ± 300 |

| Bioavailability (%) | 100 | 104 | - |

Data are presented as mean ± standard deviation. Data sourced from[7].

Table 3: Efficacy of this compound in the BBN Mouse Model of Bladder Cancer

| Treatment Group | Dose (mg/kg) | Mean Bladder Weight (mg) | Reduction in Bladder Weight (%) | Change in Tumor Stage |

| Vehicle Control | - | 250 ± 50 | - | Predominantly high-grade tumors |

| This compound | 235 | 150 ± 40 | 40 | Migration to lower-stage tumors |

| This compound | 470 | 100 ± 30 | 60 | Significant migration to lower-stage tumors |

Data are presented as mean ± standard deviation. Data sourced from[5].

Visualizations

Conclusion

The preclinical in vivo data strongly support the continued development of this compound for the treatment of urothelial cancer. Pharmacokinetic studies in multiple animal species have demonstrated that this compound is a highly effective prodrug that delivers high concentrations of the active metabolite, ciclopirox, to the urinary tract.[3][4] Efficacy studies in a relevant animal model of bladder cancer have shown significant antitumor activity at well-tolerated doses.[5] The mechanism of action, involving the inhibition of the well-established Notch signaling pathway, provides a strong rationale for its use in cancers where this pathway is dysregulated.[2][5] These promising preclinical findings have paved the way for clinical trials to evaluate the safety and efficacy of this compound in patients with urothelial cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study [mdpi.com]

- 4. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A direct LC/MS/MS method for the determination of ciclopirox penetration across human nail plate in in vitro penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Fosciclopirox In Vitro Cell Culture Applications: A Detailed Guide for Researchers

Application Notes and Protocols for the Investigation of Fosciclopirox in Cancer Cell Lines

Introduction

This compound (CPX-POM) is a novel investigational prodrug of the well-established antifungal agent Ciclopirox (CPX).[1][2] Upon systemic administration, this compound is rapidly and completely metabolized into its active form, Ciclopirox.[3] This conversion allows for the systemic delivery of Ciclopirox to target tissues, overcoming the limitations of its parent compound's poor oral bioavailability.[1][2] In recent years, Ciclopirox has garnered significant interest for its potent anticancer properties, demonstrating efficacy in a variety of preclinical cancer models, including urothelial and acute myeloid leukemia (AML) cell lines.[4][5]

These application notes provide a comprehensive overview and detailed protocols for researchers and drug development professionals investigating the in vitro effects of this compound, utilizing its active metabolite Ciclopirox, on cancer cell lines.

Mechanism of Action

Ciclopirox exerts its anticancer effects primarily through the inhibition of the Notch signaling pathway .[1][6] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in numerous cancers. Ciclopirox targets the γ-secretase complex , a key component of the Notch pathway. Specifically, it has been shown to bind to Presenilin 1 (PSEN1) and Nicastrin, essential subunits of the γ-secretase complex.[1] This interaction inhibits the cleavage of the Notch receptor, preventing the release of the Notch intracellular domain (NICD).[6] Consequently, the translocation of NICD to the nucleus and the subsequent activation of downstream target genes, such as HES1, are blocked, leading to decreased cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ciclopirox in various cancer cell lines, as reported in the literature. These values highlight the dose-dependent inhibitory effects of Ciclopirox.

| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) |

| T24 | Bladder Cancer | 72 | ~4 |

| UM-UC-3 | Bladder Cancer | 72 | ~4 |

| HT-1376 | Bladder Cancer | 72 | ~4 |

| HL-60 | Acute Myeloid Leukemia | Not Specified | 2.5 - 4 |

| MV4-11 | Acute Myeloid Leukemia | Not Specified | 2.5 - 4 |

| Rh30 | Rhabdomyosarcoma | 48 | ~5 |

| MDA-MB-231 | Breast Cancer | 48 | ~10 |

Experimental Protocols

Note: As this compound is a prodrug, all in vitro experiments should be conducted with its active metabolite, Ciclopirox or Ciclopirox Olamine.

Cell Proliferation Assay (CCK-8/MTS)

This protocol outlines the determination of cell viability and proliferation in response to Ciclopirox treatment using a colorimetric assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Ciclopirox Olamine (to be dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTS reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of Ciclopirox in complete medium. Remove the medium from the wells and add 100 µL of the Ciclopirox dilutions (or vehicle control, e.g., DMSO) to the respective wells.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

Assay: Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the Ciclopirox concentration to determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of Ciclopirox on the ability of single cells to form colonies.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Ciclopirox Olamine

-

6-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde or methanol)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates with complete medium.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of Ciclopirox.

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh Ciclopirox-containing medium every 2-3 days.

-

Fixation: Wash the colonies gently with PBS. Fix the colonies with the fixation solution for 15-30 minutes at room temperature.

-

Staining: Remove the fixation solution and stain the colonies with crystal violet solution for 20-30 minutes.

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following Ciclopirox treatment.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Ciclopirox Olamine

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells to 60-70% confluency and treat with the desired concentrations of Ciclopirox for the specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS. Resuspend the cells in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).

Visualizations

Ciclopirox Experimental Workflow

Caption: A typical experimental workflow for evaluating the in vitro effects of Ciclopirox.

Ciclopirox-Mediated Inhibition of the Notch Signaling Pathway

Caption: Ciclopirox inhibits the Notch signaling pathway by targeting the γ-secretase complex.

References

- 1. researchgate.net [researchgate.net]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NOTCH Signaling Pathway: Occurrence, Mechanism, and NOTCH-Directed Therapy for the Management of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. New tricks for an old pathway: emerging Notch-based biotechnologies and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Fosciclopirox in Bladder Cancer Preclinical Models

These application notes provide a comprehensive overview of the preclinical evaluation of Fosciclopirox (CPX-POM), a prodrug of Ciclopirox (CPX), in the context of bladder cancer. The information is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound.

Introduction

This compound is a novel, water-soluble, phosphoryloxymethyl ester prodrug of Ciclopirox (CPX).[1][2] Ciclopirox is an antifungal agent that has demonstrated significant anticancer activity in various preclinical models.[2][3] However, its clinical utility as a systemic anticancer agent is hampered by poor oral bioavailability and gastrointestinal toxicity.[1][4] this compound was developed to overcome these limitations, enabling parenteral administration and selective delivery of the active metabolite, Ciclopirox, to the urinary tract.[1][4] Following administration, this compound is rapidly and completely metabolized to Ciclopirox, which is then primarily excreted in the urine.[4] This pharmacokinetic profile makes it a promising candidate for the treatment of urothelial cancers, including non-muscle invasive (NMIBC) and muscle-invasive bladder cancer (MIBC).[4][5]

Preclinical studies have demonstrated that this compound exhibits activity against human bladder cancer cell lines and in a murine model of bladder cancer.[5] The primary mechanism of action involves the inhibition of the Notch signaling pathway through the targeting of the γ-secretase complex.[1][5]

Mechanism of Action: Inhibition of Notch Signaling

Ciclopirox, the active metabolite of this compound, exerts its anticancer effects in bladder cancer, at least in part, by suppressing the Notch signaling pathway.[1][6] This pathway is known to be overexpressed in bladder cancer and is associated with progression from non-muscle invasive to muscle-invasive disease.[5]

The key steps in the mechanism of action are:

-

Inhibition of γ-Secretase: Ciclopirox directly binds to Presenilin 1 (PSEN1) and Nicastrin, essential components of the γ-secretase complex.[1][7]

-

Suppression of Notch Activation: By binding to the γ-secretase complex, Ciclopirox inhibits its enzymatic activity, which is crucial for the cleavage and activation of the Notch receptor.[1][5]

-

Downregulation of Notch Target Genes: The inhibition of Notch activation leads to a dose-dependent decrease in the expression of downstream target genes such as Hey1 and Hes-1.[1][3]

This inhibition of the Notch signaling pathway ultimately leads to reduced cell proliferation, induction of cell cycle arrest, and apoptosis in bladder cancer cells.[1][3]

Data Presentation

The active metabolite of this compound, Ciclopirox, has demonstrated potent anti-proliferative and anti-clonogenic activity in various human bladder cancer cell lines.

| Cell Line | Type | IC50 (Proliferation) | Effect on Colony Formation | Effect on Spheroid Formation | Cell Cycle Arrest |

| T24 | High-Grade | 2-4 µM[3] | Inhibition[8] | Inhibition[7] | G0/G1 and S phase[3] |

| 253JBV | High-Grade | 2-4 µM[3] | N/A | N/A | N/A |

| UM-UC-3 | High-Grade | N/A | Inhibition[8] | Inhibition[7] | N/A |

| HT-1376 | High-Grade | N/A | Inhibition[8] | Inhibition[7] | N/A |

| HTB-9 | High-Grade | N/A | Inhibition[8] | Inhibition[7] | N/A |

| RT-4 | Low-Grade | N/A | Inhibition[8] | Inhibition[7] | N/A |

N/A: Data not available from the provided search results.

Note: The primary in vivo model used to evaluate this compound in bladder cancer is the N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) induced model in mice. This is a chemically induced carcinogenesis model that recapitulates the histopathology of human urothelial carcinoma. It is important to distinguish this from a xenograft model, where human cancer cells or tissues are implanted into immunocompromised mice. As of the current literature, studies of this compound in bladder cancer xenograft models have not been reported.

The following table summarizes the findings from the BBN mouse model.

| Parameter | Dosing Regimen | Results |

| Tumor Growth | 25-200 mg/kg, IP, once daily for 4 weeks[3] | Significant decrease in bladder weight (surrogate for tumor volume)[3] |